molecular formula C14H15NO4 B1655568 N-(1-Carboxy-2,2-dimethylpropyl)phthalimide CAS No. 3850-33-7

N-(1-Carboxy-2,2-dimethylpropyl)phthalimide

Cat. No.: B1655568
CAS No.: 3850-33-7
M. Wt: 261.27
InChI Key: RZEIABQUGXEDJK-UHFFFAOYSA-N
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Description

N-(1-Carboxy-2,2-dimethylpropyl)phthalimide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is a derivative of phthalimide, featuring a carboxylic acid group and a bulky isobutyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Carboxy-2,2-dimethylpropyl)phthalimide typically involves the condensation of phthalic anhydride with primary amines. This reaction can be carried out under refluxing conditions in organic solvents . Another method involves the use of tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP) to mediate intramolecular oxidative cyclization of 2-hydroxymethylbenzamides .

Industrial Production Methods

Industrial production of phthalimides, including this compound, often employs the condensation of phthalic anhydride with ammonia or ammonium carbonate. This process is typically conducted at elevated temperatures to ensure complete reaction .

Chemical Reactions Analysis

Types of Reactions

N-(1-Carboxy-2,2-dimethylpropyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

N-(1-Carboxy-2,2-dimethylpropyl)phthalimide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of polymers and other materials

Mechanism of Action

The mechanism by which N-(1-Carboxy-2,2-dimethylpropyl)phthalimide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Carboxy-2,2-dimethylpropyl)phthalimide include other phthalimide derivatives such as:

    Thalidomide: Known for its sedative and anti-inflammatory properties.

    Phosmet: An insecticide and acaricide with a phthalimide core.

Uniqueness

What sets this compound apart is its unique combination of a carboxylic acid group and a bulky isobutyl group, which may confer distinct chemical and biological properties compared to other phthalimide derivatives.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17/h4-7,10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEIABQUGXEDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154261
Record name α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3850-33-7
Record name α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3850-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3,3-dimethylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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